Radioiodinated Probe Identity vs. Non-Labeled Anthracyclines
Iodomycin carries a ¹²⁵I-Bolton–Hunter group that enables a specific activity of approximately 2000 Ci/mmol, a critical feature for sensitive photoaffinity labeling experiments that cannot be achieved with parent daunomycin or any other clinical anthracycline (doxorubicin, epirubicin, idarubicin), all of which lack a radioisotope label [1]. The high specific activity allows detection at low stoichiometry (0.1 pmol iodomycin per 10 µg protein) while maintaining selectivity for P-gp over other plasma membrane proteins, a capability not attainable with unlabeled or fluorescently tagged anthracyclines [2].
| Evidence Dimension | Specific activity for detection |
|---|---|
| Target Compound Data | ~2000 Ci/mmol (¹²⁵I-iodomycin) |
| Comparator Or Baseline | Daunomycin, doxorubicin, epirubicin, idarubicin: 0 Ci/mmol (no radioisotope label) |
| Quantified Difference | >2000-fold difference (functional binary: radiolabeled vs. unlabeled) |
| Conditions | Bolton–Hunter derivatization with ¹²⁵I; radiochemical characterization |
Why This Matters
The presence of a high-activity radioisotope is the defining technical differentiator that makes iodomycin the only anthracycline-based photoaffinity probe for direct P-gp binding studies; substitution with unlabeled anthracyclines completely eliminates the radiodetection capability essential for the intended experimental workflow.
- [1] Busche R, Tümmler B, Cano-Gauci DF, Riordan JR. Preparation and utility of a radioiodinated analogue of daunomycin in the study of multidrug resistance. Mol Pharmacol. 1989;35(4):414-421. PMID: 2704370. View Source
- [2] Demmer A, Thole H, Raida M, Tümmler B. Lysine 268 adjacent to transmembrane helix 5 of hamster P-glycoprotein is the major photobinding site of iodomycin in CHO B30 cells. FEBS Open Bio. 2021;11(4):1084-1092. doi:10.1002/2211-5463.13112. PMID: 33565718. View Source
